3-(4-Bromophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3S/c17-13-6-4-12(5-7-13)15-8-9-16(20-19-15)21-11-14-3-1-2-10-18-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWIQOLDFLWGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid is coupled with a halogenated pyridazine.
Attachment of the Pyridin-2-ylmethylthio Group: The pyridin-2-ylmethylthio group can be attached through a nucleophilic substitution reaction, where a pyridin-2-ylmethylthiol reacts with a suitable leaving group on the pyridazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the pyridazine ring can be reduced under suitable conditions.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions). The pyridazine ring and the substituents can influence the binding affinity and specificity to the target.
Comparison with Similar Compounds
Structural Analogs in the Pyridazine Family
The following table compares structural analogs of the target compound, highlighting key substituents and their positions:
Pharmacological and Physicochemical Properties
- Receptor Binding Affinity : The target compound’s pyridazine core and bromophenyl group align closely with imidazo[1,2-b]pyridazine derivatives reported in . For example, 3-benzamidomethyl-2-(3',4'-methylenedioxyphenyl)-6-methylthioimidazo[1,2-b]pyridazine (IC₅₀: 2 nM) demonstrates that electron-withdrawing substituents (e.g., bromine) enhance benzodiazepine receptor binding .
- Solubility and Stability : Ethoxy/propoxy analogs (e.g., 5273-52-9, 5273-54-1) exhibit higher aqueous solubility than the target compound due to their alkoxy groups but may suffer from faster hepatic clearance due to ester hydrolysis .
Biological Activity
3-(4-Bromophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is a complex organic compound that belongs to the pyridazine family. Its unique structure, characterized by a bromophenyl group and a pyridinylmethylthio substituent, suggests significant potential for various biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, supported by research findings and data tables.
Chemical Structure
The compound features a pyridazine ring substituted with a bromophenyl group and a pyridinylmethylthio group. The molecular formula is .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Similar pyridazine derivatives have shown effectiveness against several microbial strains, including Escherichia coli and Bacillus mycoides. The mechanism of action may involve binding to specific enzymes or receptors, modulating their activity.
- Anticancer Activity : Studies have demonstrated that certain pyridazine derivatives can induce apoptosis in cancer cells and alter cell cycle progression. For instance, compounds structurally related to this compound have been evaluated for their anticancer properties against various human cancer cell lines .
Antimicrobial Properties
A study highlighted the antimicrobial properties of compounds similar to this compound. The compound exhibited significant activity against E. coli and other strains, suggesting potential use in developing new antimicrobial agents.
Anticancer Mechanisms
In vitro studies on related pyridazine derivatives demonstrated their ability to inhibit cell proliferation in breast cancer cell lines (T-47D and MDA-MB-231). These compounds were shown to induce apoptosis and arrest the cell cycle at the G2/M phase:
| Compound | IC50 (nM) | Cell Line | Mechanism |
|---|---|---|---|
| 11l | 20.1 | T-47D | Apoptosis induction, G2/M arrest |
| 11m | 43.8 | MDA-MB-231 | Apoptosis induction, G2/M arrest |
These findings suggest that the structural features of these compounds enhance their binding affinity to targets like CDK2, which is crucial for cell cycle regulation .
Interaction Studies
Preliminary interaction studies indicate that this compound may effectively bind to specific biological targets due to its unique structural characteristics. The presence of the bromine atom enhances its reactivity through halogen bonding, potentially increasing its specificity and efficacy against target proteins.
Q & A
Q. What are the recommended synthetic routes for 3-(4-Bromophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine, and how can reaction efficiency be optimized?
A multi-step synthesis typically involves coupling 4-bromophenyl derivatives with pyridazine-thioether precursors. For example, a nucleophilic substitution or cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) may introduce the pyridin-2-ylmethylthio group. Optimization can be achieved using statistical experimental design (e.g., factorial design) to evaluate variables like temperature, catalyst loading, and solvent polarity . Reaction efficiency is enhanced by integrating computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and connectivity.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% is typical for research-grade material).
- Elemental Analysis : Confirm empirical formula (e.g., C, H, N, Br content) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns.
Cross-referencing with synthesized analogs (e.g., bromophenyl-pyridazine derivatives) ensures consistency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis and purification steps due to potential volatility of intermediates.
- Waste Disposal : Halogenated waste containers for brominated byproducts, adhering to institutional chemical hygiene plans .
Advanced Research Questions
Q. How can computational chemistry and reaction path search methods optimize the synthesis of this compound?
Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify low-energy intermediates and transition states. For example, the activation energy for thioether bond formation can be minimized by selecting solvents with high dielectric constants (e.g., DMF) . Machine learning algorithms trained on analogous pyridazine syntheses can predict optimal catalyst systems (e.g., Pd-based for cross-coupling) and reduce computational costs .
Q. How can researchers resolve contradictions in spectroscopic data or unexpected reactivity during synthesis?
- Data Cross-Validation : Compare experimental NMR shifts with computed spectra (e.g., using Gaussian or ORCA) to identify misassigned peaks .
- Mechanistic Probes : Isotopic labeling (e.g., C at the pyridazine ring) or kinetic studies to trace reaction pathways. For example, unexpected bromine displacement could indicate competing SN1/SN2 mechanisms .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or stereochemistry .
Q. What strategies are effective for studying structure-activity relationships (SAR) involving the pyridazine and thioether moieties?
- Substituent Modulation : Synthesize analogs with varying electron-withdrawing/donating groups (e.g., replacing Br with Cl or CF) to assess electronic effects on bioactivity .
- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR).
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) model ligand-receptor interactions, prioritizing derivatives with improved binding affinity .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Flash Chromatography : Gradient elution with hexane/ethyl acetate for preliminary purification.
- Preparative HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-resolution separation of polar byproducts .
- Membrane Technologies : Nanofiltration or dialysis for scalable purification, particularly if the compound exhibits aggregation tendencies .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical predictions and experimental yields?
- Sensitivity Analysis : Identify variables (e.g., solvent purity, moisture content) that deviate from idealized computational models .
- In Situ Monitoring : Use techniques like ReactIR or Raman spectroscopy to track intermediate formation in real-time, aligning observed kinetics with simulated pathways .
Q. What methodologies validate the compound’s stability under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
